4-methyl-1H-isochromen-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

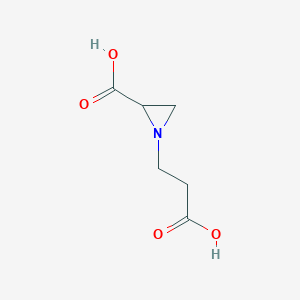

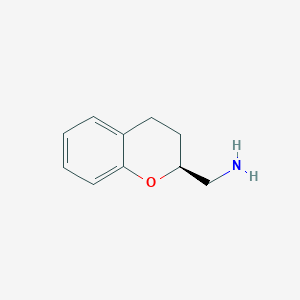

4-metil-1H-isocromeno-1-ona es un compuesto orgánico perteneciente a la clase de las isocromeno-1-onas. Este compuesto presenta un sistema de anillos fusionados de benceno y piranona con un grupo metilo unido a la cuarta posición. Las isocromeno-1-onas son conocidas por sus diversas actividades biológicas y a menudo se utilizan como intermediarios en la síntesis de diversos compuestos farmacológicamente activos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-metil-1H-isocromeno-1-ona típicamente implica la ciclización de precursores apropiados. Un método común es la condensación de derivados del ácido homoftálico con anhídrido acético en condiciones ácidas, seguida de ciclización para formar el sistema de anillo isocromeno-1-ona. Las condiciones de reacción a menudo incluyen reflujo de la mezcla en un solvente adecuado como tolueno o xileno.

Métodos de producción industrial: La producción industrial de 4-metil-1H-isocromeno-1-ona puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Los catalizadores, como los ácidos de Lewis, pueden emplearse para facilitar el proceso de ciclización y mejorar la eficiencia.

Análisis De Reacciones Químicas

Tipos de reacciones: 4-metil-1H-isocromeno-1-ona se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar ácidos carboxílicos o cetonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en un alcohol.

Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes sustituyentes en el anillo aromático.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en medio ácido.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbón o hidruro de litio y aluminio.

Sustitución: Acilación o alquilación de Friedel-Crafts utilizando cloruro de aluminio como catalizador.

Principales productos formados:

Oxidación: Formación de ácido 4-metil-1H-isocromeno-1-ona carboxílico.

Reducción: Formación de 4-metil-1H-isocromano-1-ol.

Sustitución: Formación de diversas isocromeno-1-onas sustituidas dependiendo del electrófilo utilizado.

Aplicaciones Científicas De Investigación

4-metil-1H-isocromeno-1-ona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y compuestos heterocíclicos.

Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antiinflamatorias, antimicrobianas y antioxidantes.

Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos para tratar diversas enfermedades.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 4-metil-1H-isocromeno-1-ona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antiinflamatoria puede atribuirse a la inhibición de las enzimas ciclooxigenasas, reduciendo la producción de mediadores proinflamatorios. Las propiedades antioxidantes del compuesto pueden implicar la eliminación de radicales libres y la mejora de las defensas antioxidantes celulares.

Compuestos similares:

Isochromano-1-ona: Carece del grupo metilo en la cuarta posición, pero comparte la estructura principal.

3-Fenil-1H-isocromeno-1-ona: Contiene un grupo fenilo en la tercera posición, exhibiendo diferentes actividades biológicas.

Isochromeno-1-tiona: Contiene un átomo de azufre en lugar del oxígeno en el anillo piranona, mostrando distintas propiedades farmacológicas.

Singularidad: 4-metil-1H-isocromeno-1-ona es singular debido a la presencia del grupo metilo en la cuarta posición, lo que puede influir en su reactividad química y actividad biológica. Esta modificación estructural puede mejorar su potencial como compuesto farmacológicamente activo y su utilidad en diversas aplicaciones sintéticas.

Comparación Con Compuestos Similares

Isochroman-1-one: Lacks the methyl group at the fourth position but shares the core structure.

3-Phenyl-1H-isochromen-1-one: Contains a phenyl group at the third position, exhibiting different biological activities.

Isochromene-1-thione: Contains a sulfur atom in place of the oxygen in the pyranone ring, showing distinct pharmacological properties.

Uniqueness: 4-Methyl-1H-isochromen-1-one is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a pharmacologically active compound and its utility in various synthetic applications.

Propiedades

Número CAS |

68944-81-0 |

|---|---|

Fórmula molecular |

C10H8O2 |

Peso molecular |

160.17 g/mol |

Nombre IUPAC |

4-methylisochromen-1-one |

InChI |

InChI=1S/C10H8O2/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 |

Clave InChI |

AMXPERKRIRBJIU-UHFFFAOYSA-N |

SMILES canónico |

CC1=COC(=O)C2=CC=CC=C12 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11917975.png)

![5-Methylimidazo[1,2-A]pyridine-6-carbaldehyde](/img/structure/B11917978.png)

![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)

![2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11918010.png)

![1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine](/img/structure/B11918035.png)